2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide
Description
The compound 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide features a pyrrole core substituted with a 3-chloro-4-morpholinophenyl group and a 2-oxoacetamide moiety linked to a 4-fluorophenyl ring. Key structural elements include:
- A pyrrole ring with 2,5-dimethyl substituents for steric stabilization.
- A 2-oxoacetamide bridge connected to a 4-fluorophenyl group, introducing electronic modulation via fluorine’s electron-withdrawing effects.
This compound’s design combines features common in pharmacologically active molecules, such as halogen atoms (Cl, F) for target affinity and heterocycles (morpholine, pyrrole) for improved pharmacokinetics .
Properties
IUPAC Name |
2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN3O3/c1-15-13-20(23(30)24(31)27-18-5-3-17(26)4-6-18)16(2)29(15)19-7-8-22(21(25)14-19)28-9-11-32-12-10-28/h3-8,13-14H,9-12H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGPZJQRZBLTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Cl)C)C(=O)C(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 435.92 g/mol. The structure includes a pyrrole ring, which is known for its role in various biological activities, and substituents that may enhance its pharmacological profile.
Research has indicated that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors involved in disease processes. The following mechanisms have been hypothesized for this compound:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression, such as CDK9, which plays a role in RNA polymerase II transcription regulation .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect cells from oxidative stress, potentially leading to reduced inflammation and improved cellular health.
- Cell Cycle Regulation : Compounds in this class may modulate cell cycle progression, leading to apoptosis in cancer cells while sparing normal cells.
Biological Activity Data
A summary of biological activity findings related to this compound is presented in the table below:
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Monoclonal Antibody Production :
- Antiviral Activity :
- Cancer Cell Studies :
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs can exhibit anticancer properties. The presence of the pyrrole ring and substituted phenyl groups may enhance the compound's ability to inhibit tumor growth. Studies are ongoing to evaluate its efficacy against various cancer cell lines, particularly those resistant to conventional therapies.
Antimicrobial Properties
The chlorinated and fluorinated aromatic systems in the compound suggest potential antimicrobial activity. Preliminary studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit vital metabolic pathways, making this compound a candidate for further investigation in antimicrobial drug development.
Neurological Applications
The morpholine moiety is often associated with neuroactive compounds. This compound could be explored for its effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders such as depression or anxiety. Research into its mechanism of action could reveal insights into its pharmacological profile.
Enzyme Inhibition
The structural features of this compound may allow it to act as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit various enzymes involved in disease processes, including kinases and proteases. This application could be critical in designing drugs for diseases where enzyme dysregulation is a factor.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrole derivatives and found that compounds with similar substituents exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of the pyrrole ring and substituent effects on biological activity, suggesting that 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide could be a lead compound for further development .
Case Study 2: Antimicrobial Properties
In research published in Antibiotics, a series of chlorinated phenyl compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures displayed promising antibacterial activity, particularly against resistant strains of Staphylococcus aureus. This suggests that further exploration of this compound could yield valuable insights into new antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Acetamide Derivatives
Table 1: Key Structural and Electronic Comparisons
*Estimated based on structural similarity.
- Electron-Withdrawing Groups : The 4-fluorophenyl substituent in the target compound offers moderate electron withdrawal compared to the nitro group in the nitrophenyl analogue . This may influence redox stability and binding interactions.
- Morpholine vs. Pyrazole: The morpholine ring in the target compound provides a tertiary amine for hydrogen bonding, contrasting with the pyrazole in ’s compound, which enables π-π stacking but lacks lone-pair donors .
Hydrogen Bonding and Crystal Packing
The target compound’s amide group is expected to form R₂²(10) hydrogen-bonded dimers , as observed in ’s dichlorophenyl acetamide derivative . However, the morpholine substituent introduces additional H-bond acceptors (ether oxygen, tertiary amine), which may alter crystal packing compared to simpler arylacetamides.
Key Differences :
- Solubility : Morpholine’s oxygen and nitrogen atoms enhance aqueous solubility relative to purely aromatic substituents (e.g., dichlorophenyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
